molecular formula C24H26O3 B601032 7-Oxo-bexarotene CAS No. 368451-15-4

7-Oxo-bexarotene

Numéro de catalogue B601032
Numéro CAS: 368451-15-4
Poids moléculaire: 362.47
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Oxo-bexarotene is a derivative of bexarotene . Bexarotene is a member of the retinoid class of drugs and is associated with birth defects in humans . It is indicated for the treatment of cutaneous manifestations of cutaneous T-cell lymphoma in patients who are refractory to at least one prior systemic therapy .


Synthesis Analysis

While specific synthesis details for 7-Oxo-bexarotene were not found, there is a paper discussing the synthesis of Bexarotene .


Molecular Structure Analysis

The molecular formula of 7-Oxo-bexarotene is C24H26O3 . The IUPAC name is 4-[1-(3,5,5,8,8-pentamethyl-7-oxo-6H-naphthalen-2-yl)ethenyl]benzoic acid . The molecular weight is 362.5 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Oxo-bexarotene include a molecular weight of 362.5 g/mol, a XLogP3-AA of 6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 3, an exact mass of 362.18819469 g/mol, a monoisotopic mass of 362.18819469 g/mol, a topological polar surface area of 54.4 Ų, a heavy atom count of 27, and a complexity of 622 .

Applications De Recherche Scientifique

Oncology: Cancer Treatment Enhancement

7-Oxo-bexarotene has been explored for its potential to enhance the efficacy of existing cancer treatments. Studies suggest that it may work synergistically with other therapeutic agents, such as GZ17-6.02, to induce apoptosis in cancer cells . This could be particularly beneficial in the treatment of cutaneous T-cell lymphoma (CTCL) and other malignancies where bexarotene is already in use.

Dermatology: Cutaneous T-cell Lymphoma

In dermatology, 7-Oxo-bexarotene is used in the treatment of CTCL, a rare type of non-Hodgkin’s lymphoma . It is applied topically in gel form and has shown effectiveness in reducing skin lesions and symptoms associated with the disease.

Neurology: Multiple Sclerosis

Research indicates that 7-Oxo-bexarotene may have remyelinating effects in patients with relapsing multiple sclerosis . By promoting the repair of the myelin sheath, it could potentially improve nerve function and reduce the progression of the disease.

Cardiology: Lipid Metabolism

Although not a direct application, it’s important to note that bexarotene can significantly affect lipid metabolism, leading to dyslipidemia . This side effect is relevant to cardiology, as managing lipid levels is crucial for cardiovascular health.

Endocrinology: Thyroid Hormone Regulation

Bexarotene is known to influence thyroid hormone metabolism, causing hypothyroidism by decreasing pituitary TSH secretion . Understanding this effect is vital for the safe administration of 7-Oxo-bexarotene in patients with thyroid disorders.

Immunology: Immune Response Modulation

In immunology, 7-Oxo-bexarotene has been studied for its ability to activate type 1 antigen-presenting cells and increase tumor-infiltrating CD8 T-cells . This could potentially make it a valuable adjunct in immunotherapy for cancer treatment.

Ophthalmology: Retinoid Receptor Activation

While direct applications in ophthalmology are not well-documented, the activation of retinoid X receptors by bexarotene could have implications for eye health, given the importance of retinoids in vision .

Gastroenterology: Hepatic Metabolism

The metabolism of bexarotene involves the liver, with cytochrome P450 3A4 playing a major role . This is relevant for gastroenterology, as hepatic function must be considered when administering the drug to patients with liver conditions.

Mécanisme D'action

Target of Action

7-Oxo-Bexarotene selectively binds with and activates retinoid X receptor subtypes . These receptor subtypes include RXR α, RXR β, and RXR γ . These retinoid receptors have biological activity distinct from that of retinoic acid receptors (RARs) .

Mode of Action

The exact mechanism of action of 7-Oxo-Bexarotene in the treatment of cutaneous T-cell lymphoma (CTCL) is unknown . It is known that the drug has activity in all clinical stages of ctcl . It binds to and activates RXRs, which function as ligand-activated transcription factors that control gene expression . This leads to the modulation of cell growth, apoptosis, and differentiation .

Biochemical Pathways

7-Oxo-Bexarotene inhibits cell proliferation by inducing oxidative stress, DNA damage, and apoptosis via the PPARγ/NF-κB signaling pathway in C6 glioma cells . It also inhibits the growth in vitro of some tumor cell lines of hematopoietic and squamous cell origin .

Pharmacokinetics

7-Oxo-Bexarotene is absorbed within the therapeutic range and shows low accumulation with multiple doses . Plasma bexarotene AUC and Cmax values resulting from a 75 to 300 mg dose were 35% and 48% higher, respectively, after a fat-containing meal than after a glucose solution . The oxidative metabolites of bexarotene are active in in vitro assays of retinoid receptor activation . Bexarotene is thought to be eliminated primarily through the hepatobiliary system .

Result of Action

7-Oxo-Bexarotene inhibits the growth in vitro of some tumor cell lines of hematopoietic and squamous cell origin . It also induces tumor regression in vivo in some animal models . The exact molecular and cellular effects of 7-Oxo-Bexarotene’s action in the treatment of cutaneous T-cell lymphoma (CTCL) are unknown .

Action Environment

The action, efficacy, and stability of 7-Oxo-Bexarotene can be influenced by various environmental factors. For instance, plasma bexarotene AUC and Cmax values were higher after a fat-containing meal than after a glucose solution , indicating that dietary factors can influence the drug’s bioavailability. Additionally, the drug’s action can be influenced by the patient’s age, as bexarotene Cmax and AUC were similar in advanced cancer patients <60 years old and in patients >60 years old .

Safety and Hazards

Bexarotene can cause fetal harm when administered to a pregnant female . It is a member of the retinoid class of drugs that is associated with birth defects in humans . Bexarotene also caused birth defects when administered orally to pregnant rats .

Orientations Futures

Bexarotene has shown great potential, demonstrating enhanced therapeutic activity against a plethora of tumor types, both as a single agent and as an adjuvant with other targeted agents . It has been found to exert pharmacological effects in the nervous system, with low bioavailability and poor cerebral distribution limiting its application in treatment on neurological disorders . Therefore, extensive research is required to confirm its potential .

Propriétés

IUPAC Name

4-[1-(3,5,5,8,8-pentamethyl-7-oxo-6H-naphthalen-2-yl)ethenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O3/c1-14-11-19-20(24(5,6)21(25)13-23(19,3)4)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12H,2,13H2,1,3-6H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMHAABXFLIUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(C(=O)CC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxo-bexarotene

CAS RN

368451-15-4
Record name 7-Oxo-bexarotene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368451154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-OXO-BEXAROTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POY4N4NX0Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How does 7-oxo-bexarotene interact with retinoid receptors compared to its parent compound, bexarotene?

A1: 7-oxo-bexarotene demonstrates significantly reduced binding affinity to retinoid receptors compared to bexarotene. While bexarotene exhibits strong activity as a retinoid X receptor (RXR) agonist, 7-oxo-bexarotene shows reduced activity at these receptors. Additionally, 7-oxo-bexarotene displays minimal activity in transactivating retinoic acid receptors (RARs), suggesting a weaker interaction with these receptors as well. []

Q2: What is the significance of 7-oxo-bexarotene's reduced activity at retinoid receptors in the context of bexarotene administration?

A2: Despite being a major circulating metabolite of bexarotene in humans, the significantly reduced retinoid receptor activity of 7-oxo-bexarotene suggests that it is unlikely to elicit substantial retinoid receptor activation following bexarotene administration. This finding is important for understanding the overall pharmacological effects of bexarotene treatment and suggests that 7-oxo-bexarotene may not contribute significantly to the therapeutic effects or potential side effects associated with bexarotene. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.